2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile

Description

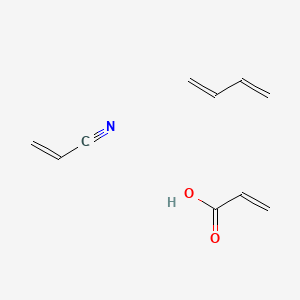

Chemical Identity and Structure 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile (CAS RN: 25265-19-4), is a terpolymer composed of three monomers:

- 2-Propenoic acid (acrylic acid): Provides carboxyl groups for cross-linking and enhances adhesion.

- 1,3-Butadiene: Imparts flexibility and resilience.

- 2-Propenenitrile (acrylonitrile): Contributes chemical resistance and thermal stability.

Its molecular formula is (C₄H₆·C₃H₄O₂·C₃H₃N)x, with a molecular weight of 179.22 g/mol (varies by polymerization degree) .

Properties

IUPAC Name |

buta-1,3-diene;prop-2-enenitrile;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6.C3H3N.C3H4O2/c1-3-4-2;1-2-3-4;1-2-3(4)5/h3-4H,1-2H2;2H,1H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMGJWZFKVPEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C=CC#N.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72269-40-0, 125229-73-4, 25265-19-4, 68891-50-9, 68891-51-0 | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile, 1-cyano-4-(2-hydroxyethoxy)-1-methyl-4-oxobutyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile, [1-cyano-4-[2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]-1-methyl-4-oxobutyl]-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25265-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile, 3-carboxy-1-cyano-1-methylpropyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25265-19-4, 68891-50-9 | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile, 3-carboxy-1-cyano-1-methylpropyl-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Biological Activity

2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile, commonly referred to as an acrylic polymer, is a synthetic compound derived from the polymerization of acrylic acid and other monomers. This polymer exhibits a variety of biological activities that have been explored in recent research, particularly in the fields of antimicrobial activity and biocompatibility.

Antimicrobial Properties

Research has indicated that polymers derived from 2-propenoic acid can possess significant antimicrobial properties. These polymers can disrupt bacterial membranes, leading to cell lysis. A study highlighted the effectiveness of certain acrylic copolymers against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Biocompatibility

The biocompatibility of 2-propenoic acid polymers is crucial for their application in biomedical fields. Studies have shown that these polymers can be designed to minimize cytotoxicity while maintaining effective biological activity. For instance, modifications in the polymer structure can enhance their compatibility with human cells while retaining antimicrobial efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the performance of various acrylic copolymers against E. coli and Staphylococcus aureus. The results indicated that specific copolymer formulations exhibited higher antimicrobial activity compared to traditional antibiotics, suggesting their potential use in medical coatings and wound dressings .

- Drug Delivery Systems : Another investigation focused on the use of acrylic polymers as drug delivery vehicles. The sustained release of antibiotics from these polymer matrices was studied under various conditions, showing promising results for controlled drug release applications .

Table 1: Summary of Biological Activities of Acrylic Polymers

| Polymer Composition | Antimicrobial Activity | Biocompatibility | Notes |

|---|---|---|---|

| 2-Propenoic acid + Butadiene | High | Moderate | Effective against Gram-positive bacteria |

| 2-Propenoic acid + Propenenitrile | Moderate | High | Suitable for biomedical applications |

| Copolymer with DMAA | Very High | High | Enhanced membrane activity against bacteria |

Table 2: Case Studies on Acrylic Polymers

Research Findings

Recent investigations into the biological activities of 2-propenoic acid polymers have revealed several important findings:

- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of bacterial cell membranes by the hydrophobic segments of the polymer chains .

- Polymer Modifications : Altering the ratio of monomers in the copolymerization process can significantly influence both the antimicrobial efficacy and biocompatibility of the resulting products .

- Applications in Medicine : Due to their favorable properties, these polymers are being explored for use in medical devices, drug delivery systems, and antimicrobial coatings .

Comparison with Similar Compounds

Physical Properties

- Density: ~0.98 g/cm³ (varies with monomer ratios) .

- Hydrogen Bonding: 1 donor and 3 acceptor sites, enhancing polar interactions .

- Applications: Widely used as a toughening agent in epoxy, phenolic, and unsaturated polyester resins .

Functional Advantages The carboxyl-terminated structure (e.g., 3-carboxy-1-cyano-1-methylpropyl-terminated) enables covalent bonding with epoxy resins, improving mechanical properties like fracture toughness and impact resistance .

Comparison with Similar Compounds

Acrylonitrile-Butadiene Copolymers (NBR)

CAS RN: 9003-18-3

- Composition : Contains only acrylonitrile and 1,3-butadiene.

- Molecular Formula : (C₃H₃N·C₄H₆)x .

- Key Differences :

- Applications : Automotive parts, oil-resistant gaskets .

| Property | 2-Propenoic Acid Terpolymer | NBR (9003-18-3) |

|---|---|---|

| Functional Groups | Carboxyl, nitrile, butadiene | Nitrile, butadiene |

| Density (g/cm³) | 0.98 | 0.95–1.00 |

| Primary Use | Resin toughening | Elastomers |

2-Propenoic Acid, 2-Methyl-, Polymer with 1,3-Butadiene and 2-Propenenitrile

CAS RN: 9010-81-5

- Composition: Includes 2-methyl-2-propenoic acid (methacrylic acid) instead of acrylic acid.

- Molecular Formula : (C₄H₆O₂·C₄H₆·C₃H₃N)x .

- Key Differences :

- Methyl substitution increases hydrophobicity and reduces reactivity compared to carboxyl-terminated variants.

- Lower polarity limits adhesion to polar substrates.

- Applications : Coatings, adhesives requiring moderate flexibility .

Styrene-Containing Copolymers

Example : Butadiene-methyl methacrylate-styrene-acrylonitrile copolymer (CAS RN: 9010-94-0)

- Composition : Incorporates styrene and methyl methacrylate alongside acrylonitrile and butadiene.

- Key Differences :

- Styrene enhances rigidity and processability.

- Methyl methacrylate improves UV stability and surface hardness.

- Applications : Automotive panels, consumer electronics .

| Property | 2-Propenoic Acid Terpolymer | Styrene Copolymer (9010-94-0) |

|---|---|---|

| Monomers | Acrylic acid, AN, butadiene | Styrene, MMA, AN, butadiene |

| Thermal Stability | Moderate | High (due to styrene/MMA) |

| Primary Use | Thermoset resins | Thermoplastics |

Carboxyl-Terminated Polybutadiene (CTBN)

CAS RN: 68891-50-9

- Composition : Similar carboxyl-terminated structure but lacks acrylonitrile.

- Molecular Formula : (C₄H₆·C₃H₄O₂)x .

- Key Differences :

- Absence of acrylonitrile reduces chemical resistance.

- Higher flexibility but lower tensile strength.

- Applications : Aerospace composites, low-temperature adhesives .

Research Findings and Performance Metrics

Mechanical Properties in Epoxy Resins

| Additive | Fracture Toughness (MPa·m¹/²) | Impact Strength (kJ/m²) |

|---|---|---|

| 2-Propenoic Acid Terpolymer | 1.8–2.5 | 12–15 |

| CTBN (68891-50-9) | 1.2–1.6 | 8–10 |

| NBR (9003-18-3) | Not applicable | 5–7 (as elastomer) |

Thermal Stability

- 2-Propenoic Acid Terpolymer: Degrades at ~250°C (carboxyl groups reduce thermal resistance).

- Styrene Copolymer : Stable up to 300°C due to aromatic rings in styrene .

Preparation Methods

Radical Polymerization

The primary method for synthesizing this copolymer is free radical polymerization , a versatile and industrially scalable process. Key features include:

- Initiators: Peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., azobisisobutyronitrile) are commonly employed to generate free radicals that initiate polymer chain growth.

- Reaction Conditions: Temperature and pressure are carefully controlled to influence molecular weight distribution and polymer microstructure.

- Monomer Feed: The relative ratios of acrylic acid, butadiene, and acrylonitrile are adjusted to tailor polymer properties.

This process can be conducted in various media, including bulk, solution, or emulsion polymerization.

Emulsion Polymerization

Industrial-scale production often utilizes emulsion polymerization , which involves:

- Dispersing monomers in water with surfactants to form micelles.

- Initiating polymerization within these micelles, resulting in polymer latex particles.

- Advantages include better control over polymer particle size, molecular weight, and polymer stability.

- The polymer latex can be coagulated and dried to obtain the final polymer powder or solid form.

This method enhances process safety and environmental control, as it uses water as the continuous phase and allows heat dissipation.

Copolymerization Mechanism

The polymerization proceeds via the following steps:

- Initiation: Formation of free radicals from initiators.

- Propagation: Sequential addition of monomer units (acrylic acid, butadiene, acrylonitrile) to the growing polymer chain.

- Termination: Combination or disproportionation of radical chain ends.

The presence of acrylic acid units introduces carboxyl groups that can interact with other polymer chains or fillers, improving mechanical and chemical properties.

Detailed Research Findings and Data

| Preparation Parameter | Description / Typical Values | Effect on Polymer Properties |

|---|---|---|

| Initiator Type | Peroxides (e.g., benzoyl peroxide), azo compounds | Controls polymerization rate and molecular weight |

| Polymerization Temperature | 50–90 °C | Higher temperatures increase rate but may reduce control over molecular weight |

| Monomer Ratios (Acrylic Acid:Butadiene:Acrylonitrile) | Typically 5-15% acrylic acid, 30-50% butadiene, 35-60% acrylonitrile | Adjusts flexibility, chemical resistance, and adhesion |

| Polymerization Medium | Emulsion (water-based) or solution | Emulsion allows better particle size control and safer handling |

| Reaction Time | 4–12 hours | Longer times increase conversion but may affect polymer chain length distribution |

Research Insights

- Studies indicate that increasing acrylic acid content enhances the polymer’s adhesion and compatibility with fillers but may reduce elasticity.

- Higher acrylonitrile content improves chemical and oil resistance but can increase polymer rigidity.

- The butadiene fraction is crucial for maintaining elastomeric properties and toughness.

- Emulsion polymerization parameters such as surfactant concentration and stirring speed significantly affect particle size and polymer molecular weight distribution.

Summary Table of Preparation Methods

| Preparation Method | Initiators Used | Medium | Advantages | Limitations |

|---|---|---|---|---|

| Free Radical Polymerization (Bulk/Solution) | Peroxides, azo compounds | Organic solvents or bulk | Simple setup, high purity polymer | Heat management, viscosity issues |

| Emulsion Polymerization | Peroxides, potassium peroxydisulfate with reducing agents | Water with surfactants | Better control of molecular weight, safer, environmentally friendly | Requires surfactants, latex handling |

Q & A

Q. How can the polymerization parameters (e.g., monomer ratios, initiators) of 2-propenoic acid-based terpolymers be optimized to achieve target molecular weights and functional group distributions?

Methodological Answer:

- Monomer Ratios: Adjust the acrylonitrile (AN) content to modulate polarity and crosslinking density. For carboxylated variants (e.g., CTBN), acrylic acid (AA) content should be ≤10% to avoid excessive branching .

- Initiator Selection: Use redox systems (e.g., persulfate-amine) for controlled radical polymerization. Monitor conversion rates via FTIR to track residual monomers .

- Molecular Weight Control: Employ gel permeation chromatography (GPC) with multi-angle light scattering (MALS) to correlate reaction time with and dispersity () .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the copolymer’s microstructure?

Methodological Answer:

- FTIR: Identify functional groups (e.g., -CN at 2240 cm⁻¹, -COOH at 1700 cm⁻¹) and quantify acrylonitrile content via peak deconvolution .

- NMR: Use - and -NMR to resolve sequence distribution (e.g., butadiene’s 1,2- vs. 1,4-addition) and confirm terminal carboxyl groups .

- Pyrolysis-GC/MS: Analyze monomer composition and detect degradation products (e.g., crotonic acid from thermal breakdown) .

Q. How does the copolymer’s glass transition temperature (TgT_gTg) vary with monomer composition and crosslinking density?

Methodological Answer:

- DSC Analysis: Measure ranges between -40°C (butadiene-rich domains) and +80°C (acrylonitrile/acrylic acid segments). Higher AN content increases due to rigidity .

- Crosslinking Impact: Use dynamic mechanical analysis (DMA) to correlate tan δ peaks with crosslink density. Carboxyl groups enhance hydrogen bonding, raising by 10–15°C .

Advanced Research Questions

Q. How can conflicting data on thermal degradation mechanisms (e.g., competing pathways for AN vs. AA decomposition) be resolved?

Methodological Answer:

- Multi-Method Validation: Combine thermogravimetric analysis (TGA) with evolved gas analysis (EGA) to distinguish degradation steps. For example, AN releases HCN at 250–300°C, while AA decarboxylates above 350°C .

- Kinetic Modeling: Apply Friedman or Flynn-Wall-Ozawa methods to activation energy () calculations. Discrepancies often arise from sample history (e.g., residual initiators) .

Q. What strategies mitigate phase separation in blends with epoxy resins, and how do interfacial interactions affect mechanical properties?

Methodological Answer:

- Reactive Compatibilization: Terminate the copolymer with epoxy-reactive groups (e.g., carboxyl or amine) to improve dispersion. Use TEM to validate phase morphology .

- Fracture Toughness Testing: Conduct single-edge notch bending (SENB) tests. A 10% CTBN addition to epoxy increases by 50% due to rubber particle cavitation .

Q. Why do contradictory reports exist on the copolymer’s hydrolytic stability under acidic vs. alkaline conditions?

Methodological Answer:

- pH-Dependent Degradation: Under acidic conditions, ester hydrolysis dominates, releasing acrylic acid. In alkaline media, nitrile groups hydrolyze to amides, altering solubility. Use FTIR and mass loss studies to quantify pathways .

- Accelerated Aging: Expose samples to 70°C/75% RH for 500 hours. Monitor molecular weight reduction via GPC and surface cracks via SEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.